8-(2-Methylfuran-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Description
8-(2-Methylfuran-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound featuring a bicyclic structure with a furan-3-carbonyl substituent. The 2,8-diazaspiro[4.5]decan core is a privileged scaffold in drug discovery due to its conformational rigidity, which enhances binding affinity and metabolic stability . Modifications at the 8-position (e.g., aryl, heteroaryl, or carbonyl groups) are common strategies to optimize pharmacological properties .
Properties
IUPAC Name |
8-(2-methylfuran-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-11(2-7-19-10)13(18)16-5-3-14(4-6-16)8-12(17)15-9-14/h2,7H,3-6,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZZYKYFYKBBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC3(CC2)CC(=O)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methylfuran-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diazoketone or a similar compound.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using 2-methylfuran as the starting material.
Final modifications: Additional functional groups can be introduced through various organic reactions, such as nucleophilic substitution or oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(2-Methylfuran-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(2-Methylfuran-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2-Methylfuran-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below compares key structural analogs of 2,8-diazaspiro[4.5]decan derivatives, highlighting substituent effects on molecular weight, solubility, and bioactivity:
*Calculated based on molecular formula (C14H17N2O3).
Key Observations:
- Substituent Impact on Solubility : Bulky aromatic groups (e.g., CCT251545’s chloropyridinyl-phenylpyrazole) reduce aqueous solubility (<0.001 mg/mL), limiting in vivo utility . In contrast, smaller or polar substituents (e.g., methylfuran carbonyl in the target compound) may enhance solubility.
- Bioactivity: Chloropyridinyl derivatives (e.g., compound 43) are intermediates in WNT inhibitors, while amino-pyridinyl analogs (e.g., compound 86) serve as cross-coupling precursors .
Pharmacological and Physicochemical Properties
- Solubility: Imide derivatives (e.g., CCT251545) exhibit poor solubility due to planar aromatic systems, whereas ketone or furanoyl groups (as in the target compound) could improve solubility .
- Stability : Spirocyclic cores enhance metabolic stability. Hydrochloride salts (e.g., 2,8-diazaspiro[4.5]decan-3-one hydrochloride) are hygroscopic, requiring inert storage .
- Bioavailability : Methylfuran’s moderate lipophilicity (clogP ~2.5) may balance membrane permeability and solubility compared to chlorinated analogs (clogP >3.5) .
Biological Activity
8-(2-Methylfuran-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Spirocyclic Core : Achieved through cyclization reactions involving diazoketones.
- Introduction of the Furan Ring : Utilizes Friedel-Crafts acylation with 2-methylfuran.
- Final Modifications : Involves nucleophilic substitution or oxidation to introduce additional functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can lead to altered enzyme activity, affecting various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), which is crucial in regulating blood pressure and inflammation .
- Receptor Binding : Studies suggest that it may bind to receptors involved in hypertension regulation, leading to therapeutic effects in hypertensive models.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antihypertensive Effects : In animal models, particularly spontaneously hypertensive rats, the compound demonstrated a dose-dependent reduction in blood pressure when administered orally at doses of 30 mg/kg .
Table 1: Summary of Biological Activities
| Activity | Model Organism | Dose (mg/kg) | Effect |
|---|---|---|---|
| sEH Inhibition | Human and murine models | Varies | Potent inhibition observed |
| Antihypertensive | Spontaneously hypertensive rats | 30 | Significant reduction in BP |
| Receptor Binding | In vitro assays | N/A | Binding affinity confirmed |
Case Studies
- Hypertension Management : A study highlighted that derivatives based on the diazaspiro framework showed promise as antihypertensive agents, with specific modifications leading to improved efficacy in sEH inhibition .
- Biochemical Pathway Modulation : Another study demonstrated that compounds similar to this compound could modulate pathways involved in inflammation and pain, suggesting broader therapeutic potential beyond hypertension .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
